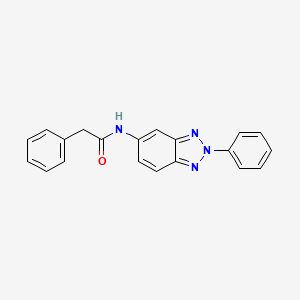
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone, also known as DMPP, is a chemical compound that belongs to the class of pyrimidinones. DMPP has been widely studied due to its potential applications in the field of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of the NF-kB pathway. NF-kB is a transcription factor that regulates the expression of genes involved in the immune response and inflammation. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit the activation of NF-kB, which leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have antioxidant and anti-cancer properties. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has also been shown to have a positive effect on glucose metabolism, which makes it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone for lab experiments is its stability. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is a stable compound that can be easily synthesized and stored. However, one of the limitations of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone. One area of research could focus on the development of new synthesis methods for 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone that are more efficient and cost-effective. Another area of research could focus on the development of new applications for 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone, such as its use as a potential treatment for diabetes or cancer. Additionally, more research could be done to better understand the mechanism of action of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone and how it interacts with different pathways in the body.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is a multi-step process that involves the reaction of various chemicals. One of the most common methods of synthesizing 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone.
Aplicaciones Científicas De Investigación
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been extensively studied for its potential applications in the field of medicine and pharmacology. One of the most promising applications of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is its use as an anti-inflammatory agent. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation response in the body.
Propiedades
IUPAC Name |
2,6-dimethyl-1-(4-methylphenyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-9-11-17(12-10-13)21-14(2)18(19(22)20-15(21)3)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCOIYVCSKLLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-(4-methylphenyl)-5-phenylpyrimidin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)


![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)

